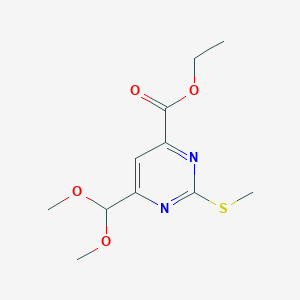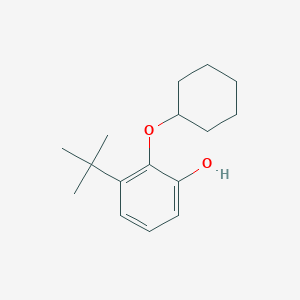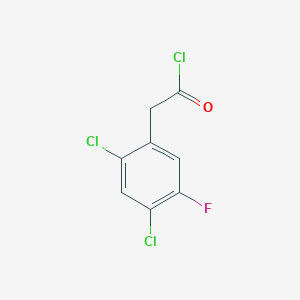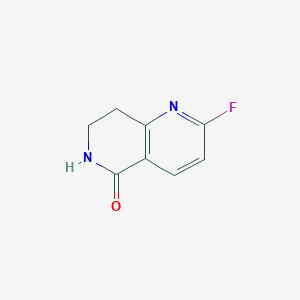
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a fluorinated heterocyclic compound Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with enhanced stability and activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The fluorine atom might enhance binding affinity or alter the compound’s metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the fluorine atom, potentially less stable or active.
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Chlorine instead of fluorine, different reactivity and properties.
2-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one: Bromine instead of fluorine, different reactivity and properties.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-7,8-dihydro-1,6-naphthyridin-5(6H)-one can significantly alter its chemical and biological properties, potentially making it more stable, more active, or more selective in its interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
2-fluoro-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H7FN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12) |
InChI-Schlüssel |
QADOOSYCWHDMIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C1N=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



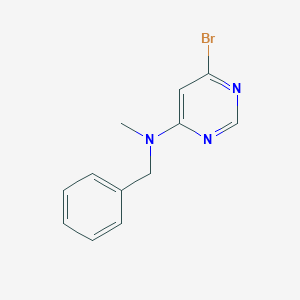
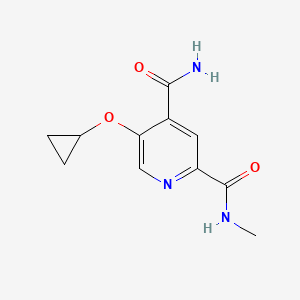
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)
![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
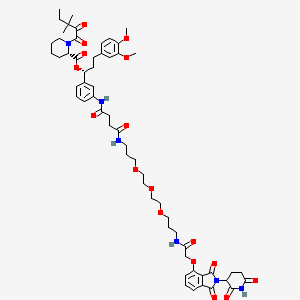

![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)

